N~1~-[4-({4-[2-(4-METHOXYPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE
Overview
Description
N~1~-[4-({4-[2-(4-METHOXYPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenoxy group, a piperazine ring, and a sulfonylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({4-[2-(4-METHOXYPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Methoxyphenoxy Acetyl Intermediate: This involves the reaction of 4-methoxyphenol with acetic anhydride in the presence of a catalyst to form 4-methoxyphenyl acetate.
Piperazine Derivatization: The intermediate is then reacted with piperazine to form a piperazine derivative.
Sulfonylation: The piperazine derivative is further reacted with a sulfonyl chloride to introduce the sulfonyl group.
Final Coupling: The final step involves coupling the sulfonylated piperazine derivative with an appropriate acetamide derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({4-[2-(4-METHOXYPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N~1~-[4-({4-[2-(4-METHOXYPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-({4-[2-(4-METHOXYPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-4,4’-diaminodiphenylsulfone
- Acetyldapsone
- Monoacetyldapsone
Uniqueness
N~1~-[4-({4-[2-(4-METHOXYPHENOXY)ACETYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[4-[2-(4-methoxyphenoxy)acetyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-16(25)22-17-3-9-20(10-4-17)31(27,28)24-13-11-23(12-14-24)21(26)15-30-19-7-5-18(29-2)6-8-19/h3-10H,11-15H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMMOPPVWRUKLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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